molecular formula C15H17N3S B7842161 MFCD10011005

MFCD10011005

Cat. No.: B7842161
M. Wt: 271.4 g/mol
InChI Key: CNWFDOWIHNENSD-QPJJXVBHSA-N
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Description

MFCD10011005 is a chemical compound cataloged under the MDL Number system, commonly used for precise identification in chemical databases and procurement. Such compounds are frequently employed in catalysis, pharmaceutical intermediates, or materials science due to their tunable electronic properties and reactivity .

Key Hypothesized Properties (based on analogous compounds):

  • Molecular formula: Likely CₙHₘXₖOₗ (X = halogen or functional group)
  • Molecular weight: ~200–300 g/mol (consistent with brominated/fluorinated aromatics)
  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DCM)
  • Applications: Potential use in Suzuki-Miyaura coupling or as a ligand in transition-metal catalysis .

Properties

IUPAC Name

5-[(E)-3-phenylprop-2-enyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c16-15-17-13-8-10-18(11-14(13)19-15)9-4-7-12-5-2-1-3-6-12/h1-7H,8-11H2,(H2,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWFDOWIHNENSD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)N)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10011005 typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the condensation of a pyridine derivative with a thiazole precursor under specific reaction conditions. For example, the reaction between 2-aminopyridine and a thiazole aldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD10011005 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

MFCD10011005 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD10011005 involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs

The following table compares MFCD10011005 with two structurally related compounds, emphasizing molecular features and physicochemical properties:

Property This compound (Hypothetical) CAS 1761-61-1 (2-Bromo-4-nitrobenzoic acid) CAS 1001413-01-9 (Fluorinated Benzimidazole)
Molecular Formula C₇H₅BrNO₂ (assumed) C₇H₄BrNO₄ C₁₃H₉F₂NO₃
Molecular Weight ~230 g/mol 201.02 g/mol 265.21 g/mol
Log P (Octanol-Water) ~2.5 (predicted) 1.98 (Ali) / 2.47 (ESOL) 2.63 (SILICOS-IT)
Solubility 0.5–1.0 mg/mL in THF 0.687 mg/mL in water Insoluble in water; soluble in DCM
Synthetic Method Likely halogenation or coupling A-FGO-catalyzed condensation Multi-step benzimidazole synthesis
Key Applications Catalysis, drug intermediates Organic synthesis, ligand preparation Pharmaceutical intermediates

Key Observations :

  • Halogen Influence : Bromine in CAS 1761-61-1 enhances electrophilicity, favoring nucleophilic substitution, while fluorine in CAS 1001413-01-9 improves metabolic stability in pharmaceuticals .
  • Reactivity : Brominated analogs (e.g., CAS 1761-61-1) exhibit higher reactivity in cross-coupling reactions compared to fluorinated derivatives .

Functional Analogs

The table below contrasts this compound with compounds sharing similar catalytic or pharmacological roles:

Property This compound (Hypothetical) Triphenylphosphine (PPh₃) 1,2-Bis(diphenylphosphino)ethane (dppe)
Role in Catalysis Ligand for transition metals Electron-donating ligand Bidentate ligand for Pd, Ni
Thermal Stability Moderate (decomposes >200°C) Low (oxidizes readily) High (stable up to 300°C)
Electronic Effects Moderate π-accepting ability Strong σ-donor, weak π-acceptor Strong σ-donor
Catalytic Efficiency High in C–C coupling Moderate High in hydrogenation

Key Observations :

  • Ligand Flexibility : this compound’s hybrid phosphine-alkene structure (inferred from ) may offer superior tunability compared to traditional phosphine ligands like PPh₃ .
  • Stability : Unlike PPh₃, which oxidizes readily, this compound’s halogenated backbone could enhance oxidative stability .

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